![molecular formula C15H23N3O4S B2993451 methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-41-3](/img/structure/B2993451.png)

methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

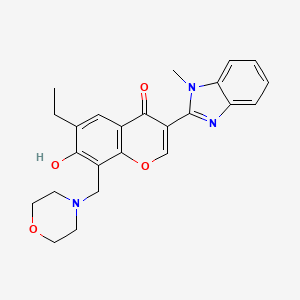

Vue d'ensemble

Description

1-Methylimidazole is an aromatic heterocyclic organic compound. It’s a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It belongs to the class of organic compounds known as n-substituted imidazoles .

Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The synthesis of 1-methylimidazole can be achieved by acid-catalysed methylation of imidazole by methanol .Molecular Structure Analysis

The molecular structure of 1-methylimidazole consists of an imidazole ring substituted at position 1 . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, a Cu (II)-catalyzed synthesis of imidazole derivatives has been reported, which involves the evaluation of their antimicrobial and larvicidal activities .Physical and Chemical Properties Analysis

1-Methylimidazole is a colourless liquid. It has a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S, and its molecular weight is 180.61 .Applications De Recherche Scientifique

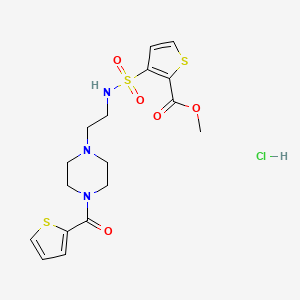

1. Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound closely related to the requested chemical, has been synthesized and used in peptide synthesis. It serves as a dipeptide building block, indicating potential applications in the development of peptides and proteins for therapeutic and biochemical purposes (Suter et al., 2000).

2. Organocatalysis

Imidazole-based zwitterionic salts, which are structurally related to the compound , have been found to be efficient organocatalysts. They facilitate the regioselective ring-opening of aziridines by various nucleophiles, suggesting their potential use in organic synthesis and catalysis (Chakraborty Ghosal et al., 2016).

3. Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a compound sharing a functional group with the requested chemical, acts as a diazotransfer reagent. It facilitates the conversion of primary amines into azides and methylene substrates into diazo compounds, hinting at its use in chemical synthesis and modifications (Goddard-Borger & Stick, 2007).

4. Ionic Liquid Catalyst

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, structurally similar to the target compound, serves as an efficient and reusable catalyst in the synthesis of various organic compounds. This highlights its potential application in green chemistry and sustainable synthesis processes (Khaligh, 2014).

5. Ring-Cleavage and Cyclization

Compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the requested chemical, undergo ring-cleavage and cyclization to form bi- or tricyclic lactams or lactones. This suggests their utility in complex organic synthesis and the development of novel organic structures (Molchanov et al., 2016).

Safety and Hazards

Propriétés

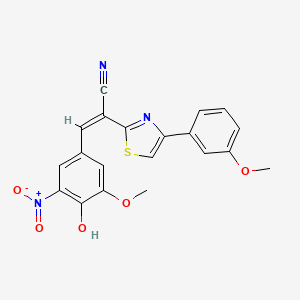

IUPAC Name |

methyl 6-(1-propan-2-ylimidazol-4-yl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-11(2)17-9-13(16-10-17)23(20,21)18-6-4-15(5-7-18)8-12(15)14(19)22-3/h9-12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQGDUAGQDEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

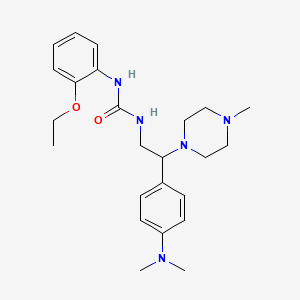

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)

![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)